molecular formula C9H8F3NO2 B11883890 (S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid

(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid

Cat. No.: B11883890
M. Wt: 219.16 g/mol
InChI Key: DCWQUIQMNKFSLG-ZETCQYMHSA-N
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Description

(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid is a non-natural amino acid with a chiral center at the alpha carbon. This compound is known for its unique structure, which includes both fluorine atoms and an amino group attached to a phenyl ring. It is widely used in the synthesis of pharmaceuticals and biologically active molecules due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and difluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(4-fluorophenyl)propanoic acid: A similar compound with a single fluorine atom.

    (S)-3-Amino-3-(4-fluorophenyl)propanoic acid: Another related compound with a different substitution pattern.

Uniqueness

(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8F3NO2/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1

InChI Key

DCWQUIQMNKFSLG-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)F

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)F

Origin of Product

United States

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